Methyl (4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate
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Description
Methyl (4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate is a useful research compound. Its molecular formula is C17H19ClN4O3S and its molecular weight is 394.87. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as piperazine derivatives, have been shown to interact withH1 receptors . These receptors play a crucial role in allergic reactions, as histamine interacts with H1 receptors and causes allergies when exposed to excessive amounts of an allergen .
Mode of Action
It can be inferred from related studies that piperazine derivatives, which share a similar structure, often act asH1 receptor antagonists . They have a higher affinity to H1 receptors than histamine, thereby inhibiting the allergic reaction caused by histamine .
Biochemical Pathways
It can be inferred from related studies that the compound might affect thehistamine-H1 receptor pathway . This pathway is involved in allergic reactions, and its inhibition can help alleviate symptoms of allergies .
Pharmacokinetics
Similar compounds, such as piperazine derivatives, are often used clinically in the treatment of allergies , suggesting that they have favorable pharmacokinetic properties.
Result of Action
Based on the mode of action, it can be inferred that the compound might help alleviate symptoms of allergies by inhibiting the histamine-h1 receptor pathway .
Action Environment
It is known that allergic reactions occur in response to environmental substances known as allergens . Therefore, the compound’s efficacy might be influenced by the presence and concentration of these allergens.
Properties
IUPAC Name |
methyl N-[4-[2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O3S/c1-25-17(24)20-16-19-12(11-26-16)10-15(23)22-8-6-21(7-9-22)14-5-3-2-4-13(14)18/h2-5,11H,6-10H2,1H3,(H,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWOUHYSYSUTLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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